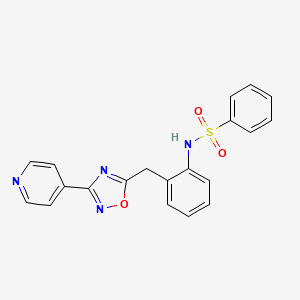

N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

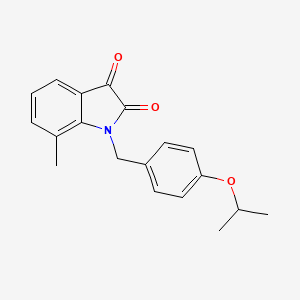

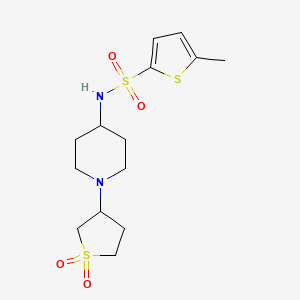

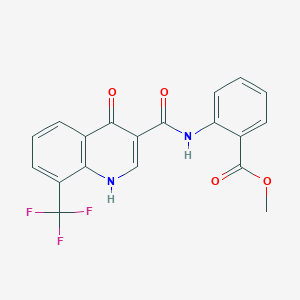

The compound “N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups. These include a pyridine ring, an oxadiazole ring, a phenyl ring, and a benzenesulfonamide group .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it’s likely that it involves several steps, each introducing a different functional group. For instance, the synthesis of similar compounds often involves reactions like nucleophilic substitution, ring closure to form the oxadiazole ring, and amide bond formation .Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups it contains. For example, the pyridine ring might undergo electrophilic substitution, the oxadiazole ring might participate in nucleophilic reactions, and the sulfonamide group could be involved in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings might increase its stability and rigidity, while the sulfonamide group could enhance its solubility in water .Aplicaciones Científicas De Investigación

Nonlinear Optics (NLO) Materials

The compound’s unique structure makes it a potential candidate for nonlinear optical (NLO) applications. NLO materials are crucial for optical signal processing, including optical triggering, frequency transducers, memories, modulators, and deflectors. The push–pull nature of this compound, with both donor and acceptor groups, facilitates intramolecular charge transfer (ICT) through π-conjugated double bonds. Incorporating it into layered inorganic hosts could enhance its NLO properties .

Drug Delivery Systems

The compound’s functional groups allow for potential modification and incorporation into drug delivery systems. Researchers can explore its use as a carrier for targeted drug delivery, exploiting its solubility, stability, and biocompatibility.

Kovář, P., Škoda, J., Pospíšil, M., Melánová, K., Svoboda, J., Beneš, L., Kutálek, P., Zima, V., & Bureš, F. (2020). How N-(pyridin-4-yl)pyridin-4-amine and its methyl and nitro derivatives are arranged in the interlayer space of zirconium sulfophenylphosphonate: a problem solved by experimental and calculation methods. Journal of Computer-Aided Molecular Design, 34(2), 683–695. Link

Mecanismo De Acción

Target of Action

Similar compounds such as imatinib are known to inhibit the activity of tyrosine kinases , which play a crucial role in the regulation of cell growth and proliferation.

Mode of Action

It can be inferred from related compounds that it may interact with its targets through hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to changes in the conformation of the target proteins, potentially inhibiting their activity and affecting cellular processes.

Result of Action

If the compound acts similarly to related compounds, it could potentially inhibit the activity of tyrosine kinases, leading to a decrease in cell growth and proliferation .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O3S/c25-28(26,17-7-2-1-3-8-17)24-18-9-5-4-6-16(18)14-19-22-20(23-27-19)15-10-12-21-13-11-15/h1-13,24H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKFUNKQYKOXLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2870880.png)

![7-((2E)but-2-enyl)-3,9-dimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]puri ne-6,8-dione](/img/structure/B2870882.png)

![(Z)-1-benzyl-3-(((3-fluorophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2870885.png)

![2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid](/img/structure/B2870890.png)

![2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid](/img/structure/B2870891.png)

![N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2870892.png)

![N-(4-methoxyphenyl)-4-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzenesulfonamide](/img/structure/B2870901.png)

![Sodium;1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2870903.png)